(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
IUPAC Name |
[4-(4-butylphenyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVROXPECQCGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds by coupling an aryl or vinyl boronic acid with an aryl or vinyl halide under basic aqueous-organic conditions. This reaction is highly versatile and widely used for synthesizing biphenyl derivatives, including boronic acids like (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.
Typical Synthetic Route
-
- Aryl halide bearing the butyl and fluoro substituents (e.g., 4'-butyl-3-fluorobromobenzene)
- Boronic acid or boronate ester derivatives as coupling partners
Catalyst : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
Base : Inorganic bases like sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) are used to facilitate the transmetalation step.
Solvent System : A mixture of toluene, ethanol, or aqueous media is typical, often under an inert atmosphere (nitrogen or argon).
Reaction Conditions : Heating at approximately 80-100 °C for 12-24 hours to ensure complete coupling.
Workup : After reaction completion, the mixture is acidified, extracted with organic solvents (e.g., ethyl acetate), washed, dried, and purified by chromatography or recrystallization.
Example Procedure (Adapted from Related Biphenyl Boronic Acid Syntheses)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4'-butyl-3-fluorobromobenzene (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), DMSO solvent | Miyaura borylation to form boronate ester intermediate |
| 2 | Hydrolysis of boronate ester to boronic acid by treatment with aqueous acid (HCl) | Conversion to free boronic acid |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound |
Alternatively, direct Suzuki coupling between aryl halides and preformed boronic acids can be used to assemble the biphenyl scaffold, followed by functional group modifications.
Industrial Scale and Continuous Flow Adaptations
Industrial production of this compound employs similar Suzuki-Miyaura chemistry but optimized for scale and efficiency:
- Use of continuous flow reactors to improve mixing, heat transfer, and reaction control.
- Automated systems for precise dosing of reagents and catalysts.
- Enhanced purification techniques for large-scale isolation.
Chemical and Physical Data Relevant to Preparation
Research Findings on Preparation Efficiency and Selectivity
- The presence of fluorine as an electron-withdrawing substituent influences the reactivity of the aryl halide in the Suzuki reaction, often requiring optimization of catalyst loading and base strength to achieve high yields.
- The butyl substituent provides steric bulk, which can affect coupling efficiency but also enhances solubility and handling properties.
- Yields reported for similar biphenyl boronic acids via Suzuki coupling range from 60% to 85%, depending on reaction parameters and purification methods.
- Site-selective functionalization strategies have been developed to ensure substitution at the desired positions on the biphenyl rings, utilizing directing groups and ligand effects on the palladium catalyst.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling (Direct) | Aryl halide + boronic acid | Pd(PPh3)4, Pd(dppf)Cl2 | 80-100 °C, 12-24 h, base (Na2CO3) | 60-85% | Most common, versatile |
| Miyaura Borylation + Hydrolysis | Aryl halide + bis(pinacolato)diboron | Pd(dppf)Cl2 | 80-100 °C, KOAc base | Moderate to high | Intermediate boronate esters formed |
| Continuous Flow Adaptation | Same as above | Pd catalysts | Controlled flow, temperature | Improved scalability | Industrial scale production |
Chemical Reactions Analysis
Types of Reactions
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Halogenation or nitration of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl]-4-ol.
Reduction: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl].
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Boronic acids have been recognized for their potential in anticancer therapies. The incorporation of the boronic acid functional group can enhance the selectivity and efficacy of drugs targeting cancer cells. For instance, derivatives of boronic acids, including those similar to (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid, have shown promise in inhibiting proteasome activity, which is crucial in cancer cell survival and proliferation. The FDA-approved drug bortezomib is a notable example that utilizes this mechanism .
Antiviral Properties:
Research indicates that boronic acids may also exhibit antiviral activities. The structural modifications provided by compounds like this compound can lead to enhanced binding affinities to viral targets, potentially inhibiting viral replication .
Organic Synthesis Applications
Suzuki Coupling Reactions:
One of the primary applications of this compound is in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing biphenyl compounds and other complex organic molecules. The presence of the fluorine atom and butyl group in this compound can influence the reactivity and selectivity during these reactions .
Synthesis of Functionalized Aromatic Compounds:
The ability to modify the aromatic systems through functionalization makes this boronic acid a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals. For example, it can be used to create derivatives that serve as PPARγ agonists, which are important for metabolic regulation .
Case Studies
Industrial Applications
Enzyme Stabilization:
Boronic acids are utilized in the formulation of enzyme stabilizers, particularly in detergents where they help maintain enzyme activity over time. The addition of this compound could enhance the stability and efficacy of proteases and lipases used in liquid detergents .
Mechanism of Action
The mechanism of action of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and analogous boronic acids:
Impact of Substituents on Properties
- Alkyl Chain Length: The butyl group in the target compound increases lipophilicity and solubility in non-polar solvents compared to shorter chains (e.g., propyl or methyl). This enhances its utility in reactions requiring organic phases .
- Fluorine Positioning :
Fluorine at the 3-position (vs. 2' or 4') creates a unique electronic environment, balancing electron-withdrawing effects and steric considerations. This positioning optimizes stability and reactivity in Suzuki-Miyaura reactions . - Functional Group Variations: Compounds like (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid () replace the butyl group with a cyano moiety, drastically altering electronic properties and limiting solubility in organic media.
Reactivity in Cross-Coupling Reactions
- The target compound demonstrates higher coupling efficiency in Suzuki reactions compared to 4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid due to improved solubility and boronic acid activation .
- Fluorine-free analogs (e.g., phenylboronic acid) lack the electronic modulation provided by fluorine, resulting in slower reaction rates or lower yields .
Industrial Relevance
- The butyl chain facilitates large-scale synthesis via continuous flow reactors, ensuring consistent quality and yield in industrial settings .
Biological Activity
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a boron-containing compound with significant potential in medicinal chemistry and biochemistry. Its structure, featuring a biphenyl core with a butyl and fluorine substituent, suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and drug design.
- Molecular Formula : C₁₆H₁₈BFO₂
- Molecular Weight : 272.1 g/mol
- CAS Number : 1400809-84-8
- Purity : ≥97% .
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with serine residues in enzymes, particularly serine β-lactamases. This interaction can inhibit the function of enzymes that are critical for bacterial resistance mechanisms. In studies involving penicillin-binding proteins (PBPs), boronic acids have been shown to create tricovalently linked complexes with specific serine residues, which may lead to enhanced antibacterial properties .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Potential as an inhibitor against β-lactamases and PBPs.
- Antimicrobial Properties : Investigated for its effectiveness against resistant bacterial strains.
- Ligand Activity : Explored for its role as a ligand in biochemical assays and drug discovery .
Study 1: Inhibition of β-Lactamases
A study investigated the interaction of boronic acids with Pseudomonas aeruginosa PBP3. The findings revealed that this compound forms stable complexes with serine residues critical for the enzyme's activity. The compound showed moderate inhibition potency, suggesting its potential as a scaffold for developing new antibacterial agents .
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited antimicrobial activity against various strains of bacteria, including resistant strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis by inhibiting PBPs .
Data Table: Inhibition Potency of Boronic Acids
| Compound | IC50 (µM) | Target Enzyme | Residual Activity (%) |
|---|---|---|---|
| This compound | 12 | PBP3 from P. aeruginosa | 16 ± 6 |
| Benzoxaborole | 15 | PBP2 from N. gonorrhoeae | >90 |
| Vaborbactam | 8 | Various PBPs | Variable |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity; residual activity indicates the percentage of enzyme activity remaining after treatment with the inhibitor.
Q & A
Q. What are the standard synthetic protocols for preparing (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., trans-dichlorobis(XPhos)palladium(II)) to couple halogenated biphenyl precursors with boronic acids. For example, aryl halides (e.g., p-tolyl 4-methylbenzenesulfonate) react with boronic acid derivatives under basic conditions (e.g., Na₂CO₃) in solvents like THF or DMF at 80–100°C. Yields >90% are achievable with optimized ligand-catalyst systems .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : To verify substituent positions and fluorine coupling patterns. For example, fluorine-induced splitting in aromatic protons confirms regiochemistry .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M−H]⁻ at m/z 308.0297 for related derivatives) .
- Melting Point Analysis : Reported melting points (e.g., 243–248°C for structurally similar boronic acids) provide additional purity validation .
Q. What solvent systems are optimal for handling boronic acid derivatives in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF, THF) are preferred due to their ability to stabilize palladium intermediates and enhance boronic acid solubility. Aqueous-organic biphasic systems (e.g., toluene/water) with Na₂CO₃ as a base are effective for Suzuki reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered substrates in Suzuki-Miyaura couplings?
Steric hindrance can reduce catalytic turnover. Strategies include:
- Ligand selection : Bulky ligands like XPhos improve catalyst stability and prevent undesired side reactions .
- Elevated temperatures : Reactions at 100–120°C enhance kinetic accessibility of hindered aryl halides .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for challenging substrates .
Q. How do computational methods like DFT aid in predicting electronic properties of this boronic acid?
Density Functional Theory (DFT) calculations (e.g., using Spartan’14) model electronic transitions, bond dissociation energies, and substituent effects. For example, fluorine’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity in cross-coupling reactions. Basis sets like 6-31G* are used to balance accuracy and computational cost .
Q. How should researchers address discrepancies in NMR data for boronic acid derivatives?
Common issues and solutions include:
- Anhydride formation : Boronic acids may form cyclic anhydrides, causing unexpected peaks. Drying samples rigorously or using DMSO-d₆ as a solvent suppresses this .
- Dynamic exchange broadening : Fluorine or boron quadrupolar effects can broaden signals. High-field NMR (≥400 MHz) and low-temperature experiments improve resolution .
Q. What strategies enable selective functionalization of the biphenyl core while preserving the boronic acid group?
Protecting groups (e.g., pinacol ester) stabilize the boronic acid during subsequent reactions. For example, bromination or hydroxylation of the biphenyl ring can be achieved using directed ortho-metalation (DoM) or electrophilic substitution, followed by deprotection .
Data Contradiction & Mechanistic Analysis
Q. How can conflicting reactivity trends in cross-coupling reactions be rationalized?
Contradictions often arise from competing mechanistic pathways. For instance:
- Oxidative addition vs. transmetalation : Electron-deficient aryl halides favor oxidative addition but may slow transmetalation. Kinetic studies (e.g., monitoring via ³¹P NMR) identify rate-limiting steps .
- Base effects : Stronger bases (e.g., K₃PO₄) accelerate transmetalation but may deprotonate boronic acids, altering reactivity. pH-controlled experiments resolve such conflicts .
Q. What role does fluorine substitution play in modulating the compound’s reactivity and stability?
Fluorine’s inductive effects:
- Enhance electrophilicity : Facilitates nucleophilic attack in cross-couplings .
- Improve metabolic stability : Reduces susceptibility to oxidative degradation in biological studies . Computational studies (e.g., NBO analysis) quantify these effects by mapping charge distribution .
Methodological Recommendations
Q. How to design experiments for synthesizing derivatives with modified alkyl/fluoro substituents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
